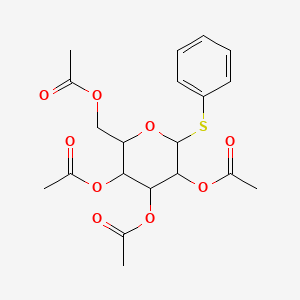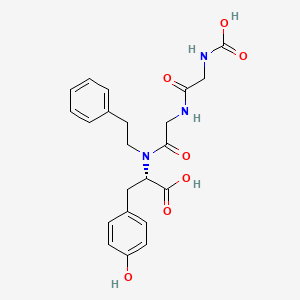
SAPONINS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saponins are a class of naturally occurring compounds found in various plant species. They are glycosides consisting of a sugar moiety linked to a triterpene or steroid aglycone. This compound are known for their surface-active properties, which allow them to form stable foams in water. They exhibit a range of biological activities, including haemolytic activity, bitterness, and toxicity to fish. These compounds have been used historically in traditional medicines and as natural detergents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical routes, often involving the glycosylation of triterpene or steroidal aglycones. The synthesis typically requires the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts like Lewis acids or bases. The reaction conditions must be carefully controlled to achieve the desired glycosidic linkage and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants. The extraction process includes steps like maceration, percolation, and solvent extraction. Techniques such as high-performance liquid chromatography (HPLC) and countercurrent chromatography are used to purify the extracted this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Saponins undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the aglycone part of this compound, leading to changes in their properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Glycosylation reactions often require glycosyl donors like glycosyl halides and acceptors in the presence of catalysts
Major Products: The major products formed from these reactions include various glycoside derivatives with modified biological activities and solubility profiles.
Applications De Recherche Scientifique
Saponins have a wide range of applications in scientific research:
Chemistry: Used as natural surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in plant defense mechanisms and their effects on cell membranes.
Medicine: Investigated for their potential as adjuvants in vaccines, anticancer agents, and cholesterol-lowering compounds.
Industry: Utilized in the production of natural detergents, foaming agents, and as additives in food and beverages .
Mécanisme D'action
Saponins exert their effects through various mechanisms:
Cell Membrane Interaction: this compound interact with cell membrane components, such as cholesterol and phospholipids, leading to increased membrane permeability.
Immune Modulation: They can stimulate the immune system by promoting the secretion of cytokines and enhancing the activity of immune cells.
Anticancer Activity: this compound induce apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation
Comparaison Avec Des Composés Similaires
Saponins are compared with other similar compounds, such as:
Flavonoids: Both this compound and flavonoids exhibit antioxidant and anti-inflammatory properties, but this compound are unique in their surfactant properties.
Alkaloids: While alkaloids have potent pharmacological effects, this compound are distinguished by their ability to form stable foams and their use as natural detergents.
Terpenoids: this compound are a subclass of terpenoids, but they are unique due to their glycosidic linkage and surface-active properties .
Similar compounds include flavonoids, alkaloids, and other terpenoids, each with distinct biological activities and applications.
Propriétés
Numéro CAS |
11006-75-0 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





